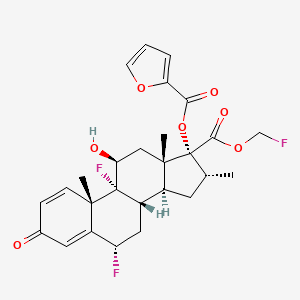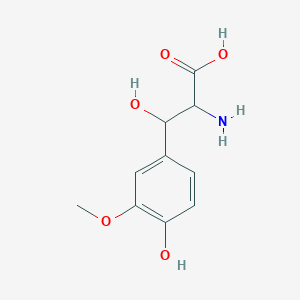
Benzoic acid, fluoroacetylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, fluoroacetylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and fluoroacetylmethyl, which introduces a fluorine atom into the structure, potentially altering its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, fluoroacetylmethyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with fluoroacetylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted esterification has also been explored to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, fluoroacetylmethyl ester can undergo various chemical reactions, including:
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Alcohols in the presence of an acid catalyst.
Major Products
Hydrolysis: Benzoic acid and fluoroacetylmethyl alcohol.
Reduction: Alcohols derived from the ester.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Benzoic acid, fluoroacetylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, fluoroacetylmethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid, which is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . The presence of the fluoroacetylmethyl group may enhance its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and flavorings.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in perfumes and as a solvent.
Phenyl acetate: An ester of phenol and acetic acid, used in the synthesis of various organic compounds.
Uniqueness
Benzoic acid, fluoroacetylmethyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated esters. This fluorine atom can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62522-65-0 |
|---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(3-fluoro-2-oxopropyl) benzoate |
InChI |
InChI=1S/C10H9FO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
MEIIQQDRKMJWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
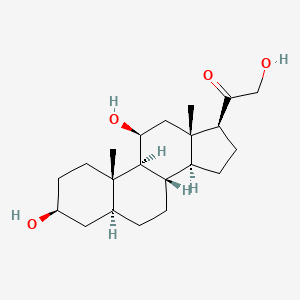

![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)
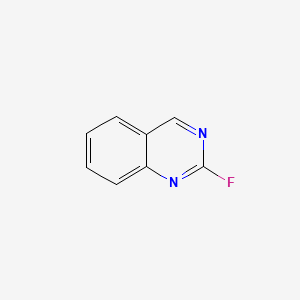


![2-[(Methylsulfinyl)methyl]oxirane](/img/structure/B13415719.png)
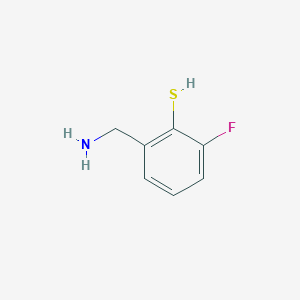
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
